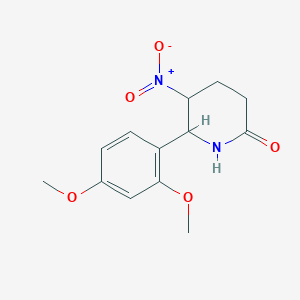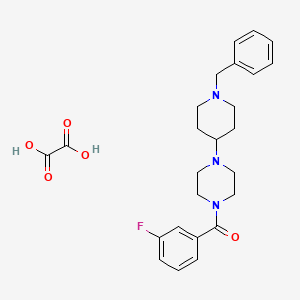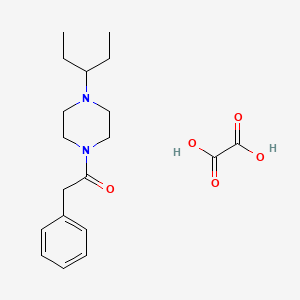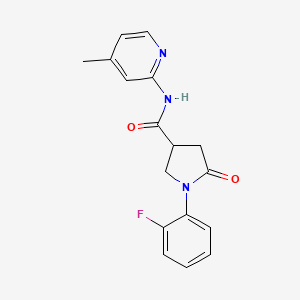
1-(4-chlorophenyl)-N-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
The compound 1-(4-chlorophenyl)-N-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide belongs to a class of organic compounds known for their potential in various applications due to their unique chemical structures. This compound, in particular, is noteworthy for its structural features, which include a pyrrolidine ring, a chlorophenyl group, and a cyclohexyl moiety. These features contribute to its distinct physical and chemical properties, making it a subject of scientific interest.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, catalytic reductions, and direct polycondensation processes. For example, polyamides incorporating similar structural features have been synthesized through nucleophilic substitution reactions followed by catalytic hydrazine reduction, using triphenyl phosphite and pyridine as condensing agents in an N-methyl-2-pyrrolidone (NMP) solution containing dissolved calcium chloride (Yang et al., 1999).
Molecular Structure Analysis
Molecular structure characterization techniques such as X-ray diffraction, IR, and NMR spectroscopy are pivotal in determining the configuration of compounds. For instance, the crystal structure and molecular conformation of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been elucidated through these methods, highlighting the importance of intramolecular hydrogen bonding in stabilizing molecular conformations (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with this structure can include Michael addition reactions, cyclization, and condensation reactions, producing compounds with varied biological activities. For example, derivatives synthesized through these reactions have been investigated for their anticancer activities and α-glucosidase inhibitory activities, demonstrating the potential therapeutic applications of these compounds (Al-Majid et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility in polar organic solvents, glass transition temperatures, and thermal stability, are crucial for the application of these compounds. The solubility in polar organic solvents and high glass transition temperatures suggest that these compounds can be used in various industrial applications, including as materials for electronic devices due to their thermal stability (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, hydrolytic stability, and potential for further functionalization, are key to understanding the versatility of these compounds. For instance, the synthesis of cyclohexanecarboxamide derivatives involves reactions that showcase the compounds' reactivity and potential for creating a variety of structurally diverse derivatives with significant biological activities (Nural et al., 2018).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-13-6-8-15(9-7-13)20-11-12(10-16(20)21)17(22)19-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFRFUBKSBOHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4013035.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B4013036.png)
![3-(4-tert-butylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013038.png)
![N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4013041.png)
![10-acetyl-3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013050.png)
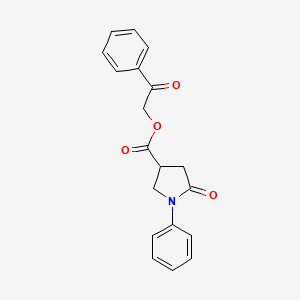
![N-[4-(1-adamantyl)-2-nitrophenyl]acetamide](/img/structure/B4013060.png)
